![molecular formula C12H11NO5 B2977239 [5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol CAS No. 678157-47-6](/img/structure/B2977239.png)
[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol is an organic compound characterized by the presence of a methoxy group, a nitro group, and a furan ring
Mechanism of Action
Target of Action
Compounds based on a similar scaffold, (2-nitrophenyl)methanol, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, pqsd, resulting in inhibition of the enzyme’s activity . This interaction could potentially lead to a decrease in the production of certain signal molecules, thereby affecting cell-to-cell communication within bacterial communities .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the normal functioning of these bacteria, including their ability to form biofilms .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to a decrease in the production of certain signal molecules in pseudomonas aeruginosa . This could potentially disrupt the bacteria’s ability to communicate and form biofilms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a furan derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium to facilitate the reaction. The reaction is usually carried out at room temperature to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be recycled is also common in industrial settings to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxy-5-nitrobenzoic acid, while reduction could produce 2-methoxy-5-nitroaniline .
Scientific Research Applications
Chemistry
In chemistry, [5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and manufacturing .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the furan ring.
2-Methyl-5-nitrophenol: Similar structure but with a methyl group instead of a methoxy group.
2-Nitrobenzyl alcohol: Contains a nitro group and a benzyl alcohol moiety but lacks the methoxy group and furan ring.
Uniqueness
[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol is unique due to the combination of its functional groups and the presence of the furan ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUEGFQCOCBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
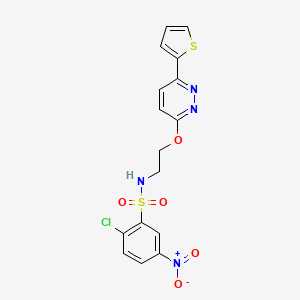
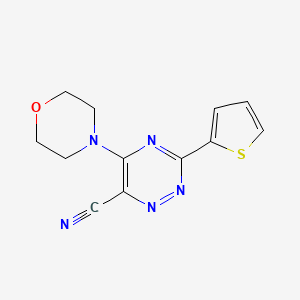
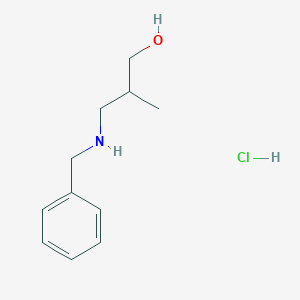
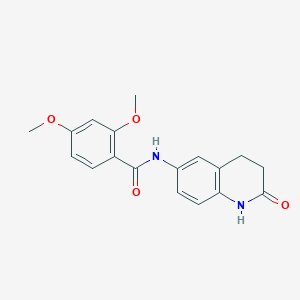
![N-benzyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2977163.png)

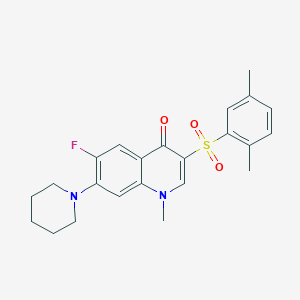
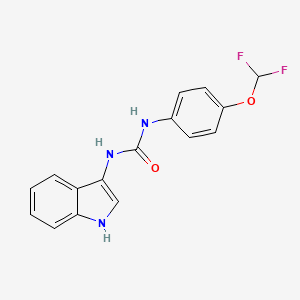

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2977170.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)
![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2977174.png)


